3-氯-2-异丙氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

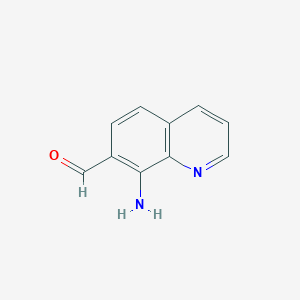

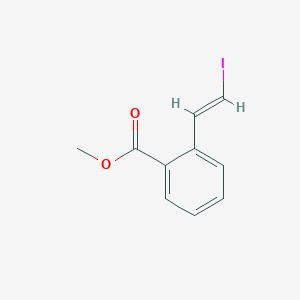

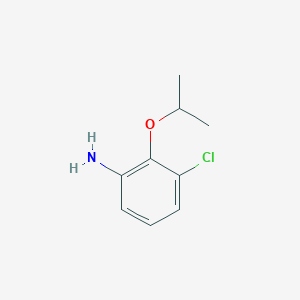

“3-Chloro-2-isopropoxyaniline” is a chemical compound used in scientific research. It is also known as “(3-chloro-2-isopropoxyphenyl)amine hydrochloride” with the IUPAC name "3-chloro-2-isopropoxyaniline hydrochloride" .

Molecular Structure Analysis

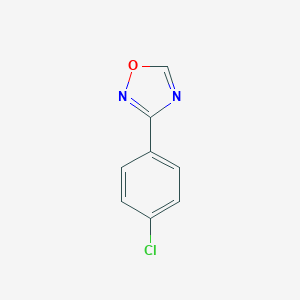

The molecular formula of “3-Chloro-2-isopropoxyaniline” is C9H12ClNO . The molecular weight is 185.65 .

科学研究应用

制药中间体的生物催化

3-氯-2-异丙氧基苯胺在抗抑郁药的手性中间体生物合成中起着至关重要的底物作用。具体而言,经过改造的醛还原酶EbSDR8已经被设计成不对称还原3-氯-1-苯基-1-丙酮,这是3-氯-2-异丙氧基苯胺的衍生物,产生(R)-3-氯-1-苯基-1-丙醇((R)-CPPO)。这种生物催化过程利用异丙醇既作溶剂又作辅基,为(R)-CPPO的绿色生产方法,这是抗抑郁药的重要手性中间体(Shao et al., 2020)。

环境生物修复

与3-氯-2-异丙氧基苯胺密切相关的硝基芳香化合物的厌氧降解已经在Geobacter sp. KT7和Thauera aromatica KT9等菌株中观察到。这些菌株在厌氧条件下将这些化合物用作唯一的碳源和氮源,表明在受污染环境的生物修复中具有潜在应用。值得注意的是,在混合物种培养中,降解效率显著提高,表明不同微生物菌株之间在分解这些化合物方面存在协同作用(Duc, 2019)。

材料科学和工业应用

与3-氯-2-异丙氧基苯胺相关的化合物3-氯-2-羟基丙酸乙酯在生产用于涂覆金属、皮革、纸张和木材的各种环氧树脂和反应性聚合物中具有广泛应用。环氧氯丙烷与乙酸的区域选择性环开反应,生成3-氯-2-羟基丙酸乙酯,展示了这种化学过程在工业材料生产中的重要性,这些材料具有多种应用(Yadav & Surve, 2013)。

安全和危害

The safety data sheet for a similar compound, “3-ISOPROPOXYANILINE”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/clothing/eye protection/face protection .

作用机制

Mode of Action

, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

, it can be inferred that it plays a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis and biochemistry.

Result of Action

, it can be inferred that it contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-isopropoxyaniline. For instance, in SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the efficacy and stability of 3-Chloro-2-isopropoxyaniline.

生化分析

Cellular Effects

3-Chloro-2-isopropoxyaniline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Chloro-2-isopropoxyaniline can modulate the activity of signaling pathways such as the MAPK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of 3-Chloro-2-isopropoxyaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 3-Chloro-2-isopropoxyaniline has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-isopropoxyaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Chloro-2-isopropoxyaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 3-Chloro-2-isopropoxyaniline can result in alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Chloro-2-isopropoxyaniline vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of 3-Chloro-2-isopropoxyaniline can lead to liver toxicity and other adverse effects in animal models . It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

3-Chloro-2-isopropoxyaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall biochemical activity of 3-Chloro-2-isopropoxyaniline and its effects on cellular processes.

Transport and Distribution

The transport and distribution of 3-Chloro-2-isopropoxyaniline within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 3-Chloro-2-isopropoxyaniline within specific tissues can influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of 3-Chloro-2-isopropoxyaniline is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Chloro-2-isopropoxyaniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Chloro-2-isopropoxyaniline can provide insights into its specific biochemical roles within the cell.

属性

IUPAC Name |

3-chloro-2-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIVPPPVHBJIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130566-34-6 |

Source

|

| Record name | 3-chloro-2-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

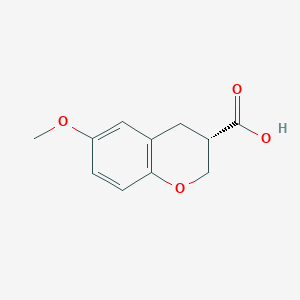

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)